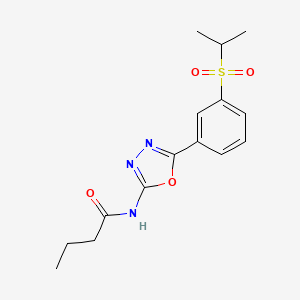

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide

Description

Properties

IUPAC Name |

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-4-6-13(19)16-15-18-17-14(22-15)11-7-5-8-12(9-11)23(20,21)10(2)3/h5,7-10H,4,6H2,1-3H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJUZYFPHRPTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and a carboxylic acid chloride under reflux conditions in the presence of a base such as triethylamine can yield the oxadiazole ring.

-

Introduction of the Isopropylsulfonyl Group: : The isopropylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the oxadiazole intermediate with isopropylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

-

Attachment of the Butyramide Group: : The final step involves the coupling of the sulfonylated oxadiazole with butyric acid or its derivatives. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxadiazole ring or the sulfonyl group.

-

Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), catalysts (FeCl3, AlCl3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the oxadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The oxadiazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The isopropylsulfonyl group may enhance the compound’s solubility and bioavailability, while the butyramide group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide, we compare it with three classes of analogs: acyl chain variants , sulfamoylphenyl-oxadiazole derivatives , and ethylthio-substituted oxadiazoles (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Spectroscopic Trends

- NMR Shifts : The target compound’s ^1H-NMR would likely show deshielded aromatic protons (δ ~7.7–8.2 ppm) similar to 5a–5d , with distinct splitting patterns due to the isopropylsulfonyl group.

- Mass Spectrometry : The molecular ion peak for the target compound (expected m/z ~349.4 [M+H]+) would differ from 5a (m/z 327.4) and 6d (m/z 355.4) due to variations in substituent masses.

Biological Activity

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is a compound characterized by its unique oxadiazole structure, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound primarily targets dihydrofolate reductase (DHFR) , a key enzyme in the tetrahydrofolate synthesis pathway. By inhibiting DHFR, the compound disrupts DNA synthesis and cell growth, making it a candidate for further investigation in cancer therapies.

Anticancer Activity

Research indicates that compounds with similar oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Antioxidant Properties

Compounds related to this compound have demonstrated antioxidant activity. In vitro assays have shown that these compounds can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells .

Case Studies

- Inhibition of Notum : A study highlighted that oxadiazol derivatives serve as potent inhibitors of Notum, a carboxylesterase involved in the regulation of the Wnt signaling pathway. This inhibition can restore Wnt signaling in cellular models .

- Structure-Activity Relationship (SAR) : Research involving SAR has revealed that modifications to the oxadiazole ring can enhance biological activity. For instance, substituents on the phenyl group significantly affect the compound's potency against cancer cell lines and its antioxidant capacity .

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 922102-09-8 | Anticancer, Antioxidant | DHFR Inhibition |

| 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | 1234567-89-0 | Inhibitor of Notum | Wnt Signaling Modulation |

| 3-Phenyl-1H-isochromen-1-one | 2345678-90-1 | Antioxidant | Free Radical Scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.